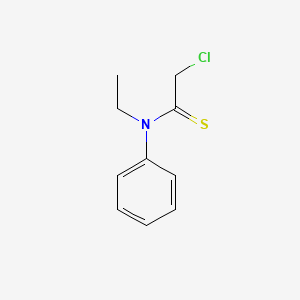

Chloro-N-ethyl-N-phenylethanethioamide

説明

Chloro-N-ethyl-N-phenylethanethioamide (chemical formula: C₁₀H₁₁ClN₂S) is a thioamide derivative characterized by a central ethanethioamide backbone substituted with a chlorine atom, an ethyl group, and a phenyl ring on the nitrogen atoms. Its structure comprises a thioamide group (C=S) instead of the traditional carbonyl (C=O), enhancing its reactivity in nucleophilic and coordination chemistry. The chlorine atom at the para position of the phenyl ring contributes to its electron-withdrawing properties, influencing solubility and stability.

特性

CAS番号 |

120508-35-2 |

|---|---|

分子式 |

C10H12ClNS |

分子量 |

213.723 |

IUPAC名 |

2-chloro-N-ethyl-N-phenylethanethioamide |

InChI |

InChI=1S/C10H12ClNS/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

InChIキー |

AZLVUMSLCVTMDV-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=S)CCl |

同義語 |

Ethanethioamide, 2-chloro-N-ethyl-N-phenyl- |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Functional Groups | Substituents | Key Properties |

|---|---|---|---|---|

| Chloro-N-ethyl-N-phenylethanethioamide | C₁₀H₁₁ClN₂S | Thioamide (C=S), Chlorophenyl, Ethyl | Cl, C₂H₅, C₆H₅ | High thermal stability, moderate solubility in polar solvents |

| N-Ethyl-N-phenylpropanethioamide | C₁₁H₁₃N₂S | Thioamide (C=S), Phenyl, Ethyl | C₂H₅, C₆H₅ | Lower melting point (~90°C), higher lipophilicity |

| Chloro-N-methyl-N-phenylacetamide | C₉H₉ClNO | Amide (C=O), Chlorophenyl, Methyl | Cl, CH₃, C₆H₅ | Reduced nucleophilicity, higher solubility in water |

| N,N-Diethylthiourea | C₅H₁₂N₂S | Thiourea (N-C=S-N) | C₂H₅ (x2) | Strong metal-chelating ability, hygroscopic |

Key Observations :

- Thioamide vs. Amide : Replacement of C=O with C=S in Chloro-N-ethyl-N-phenylethanethioamide increases polarizability and metal-binding capacity compared to its amide analog (e.g., Chloro-N-methyl-N-phenylacetamide) .

- Halogen Influence: The chlorine atom in Chloro-N-ethyl-N-phenylethanethioamide enhances electron deficiency in the phenyl ring, altering reactivity in electrophilic substitution compared to non-halogenated analogs like N-Ethyl-N-phenylpropanethioamide.

- Alkyl Substituents : Ethyl groups improve steric bulk and lipophilicity relative to methyl-substituted derivatives, impacting bioavailability and intermolecular interactions.

Computational Graph-Based Analysis

As per methodologies described in CSBJ (2013), chemical compounds can be represented as graphs where atoms are nodes and bonds are edges. Chloro-N-ethyl-N-phenylethanethioamide’s molecular graph (Figure 1) exhibits:

- Cyclomatic Number : 1 (due to the phenyl ring).

- Branching Factor : Moderate (ethyl and thioamide groups introduce two branches).

- Treewidth : 3 (indicating moderate structural complexity).

Table 2: Graph-Theoretical Metrics for Structural Comparison

| Compound Name | Cyclomatic Number | Branching Factor | Treewidth | Computational Complexity (Enumeration) |

|---|---|---|---|---|

| Chloro-N-ethyl-N-phenylethanethioamide | 1 | 2 | 3 | NP-hard due to cyclic substituents |

| N,N-Diethylthiourea | 0 | 1 | 2 | Polynomial-time enumeration |

| N-Ethyl-N-phenylpropanethioamide | 1 | 2 | 3 | NP-hard |

Key Findings :

- The phenyl ring in Chloro-N-ethyl-N-phenylethanethioamide introduces a cyclic structure, increasing computational complexity for graph enumeration compared to acyclic analogs like N,N-Diethylthiourea .

- Similar treewidth values to N-Ethyl-N-phenylpropanethioamide suggest comparable structural complexity despite functional group differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。